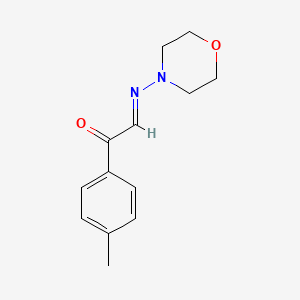
4'-Methyl-2-(morpholinoimino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-2-(morpholinoimino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a morpholinoimino group attached to the acetophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone typically involves the reaction of 4’-methylacetophenone with morpholine under specific conditions. One common method includes the use of a catalyst such as ceric ammonium nitrate (CAN) in a solvent like PEG-400. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methyl-2-(morpholinoimino)acetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and dimethylsulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
4’-Methyl-2-(morpholinoimino)acetophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of 4’-Methyl-2-(morpholinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and receptors, influencing biological processes at the molecular level. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methylacetophenone: A precursor in the synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone.
Morpholine: A key reactant in the synthesis process.
Acetophenone Derivatives: Various derivatives of acetophenone share similar structural features and reactivity.
Uniqueness
4’-Methyl-2-(morpholinoimino)acetophenone is unique due to the presence of both the methyl and morpholinoimino groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
25561-39-1 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2E)-1-(4-methylphenyl)-2-morpholin-4-yliminoethanone |
InChI |
InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(16)10-14-15-6-8-17-9-7-15/h2-5,10H,6-9H2,1H3/b14-10+ |
Clé InChI |
MQBKLVBKWWJALJ-GXDHUFHOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCOCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=NN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


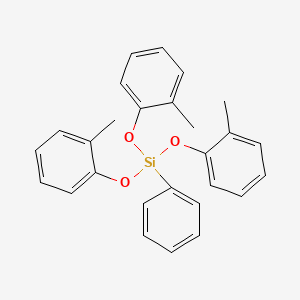
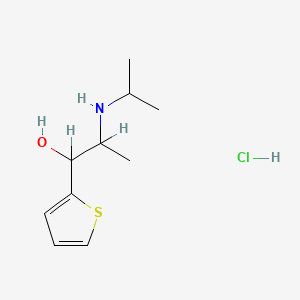
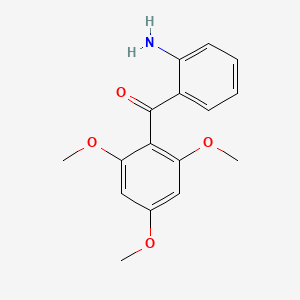

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
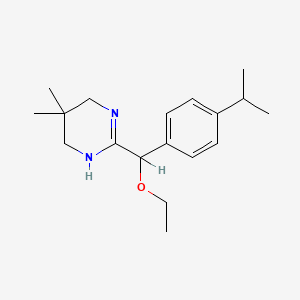
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)




![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
